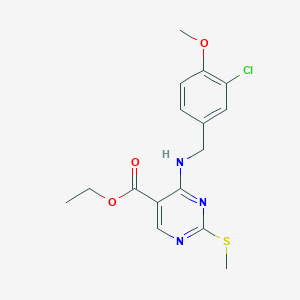![molecular formula C7H9NO B050233 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 121522-98-3](/img/structure/B50233.png)
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one, also known as DMABN, is a bicyclic compound that has gained attention in scientific research due to its unique properties. DMABN has a fused bicyclic structure containing both a nitrogen and an oxygen atom, which makes it a potential candidate for various applications. In
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor activity. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been shown to enhance the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in various physiological processes. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has also been shown to interact with nicotinic acetylcholine receptors, which are involved in learning, memory, and attention.
Efectos Bioquímicos Y Fisiológicos
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has also been shown to have analgesic effects by reducing pain sensitivity through the modulation of neurotransmitter release. In addition, 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been reported to have anti-tumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one is also stable under normal laboratory conditions, which makes it easy to handle. However, 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has some limitations. It is not very soluble in water, which limits its use in aqueous solutions. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one is also sensitive to air and light, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for the use of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one in scientific research. One potential application is in the development of new anti-inflammatory and analgesic drugs. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been shown to have promising activity in these areas, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another potential application is in the field of organic electronics, where 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one could be used as a building block for the synthesis of new materials with improved properties. Finally, further research is needed to fully understand the mechanism of action of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one is a bicyclic compound that has gained attention in scientific research due to its unique properties. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been shown to have anti-inflammatory, analgesic, and anti-tumor activities, and has potential applications in the field of organic electronics. Further research is needed to fully understand the mechanism of action of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one involves the reaction of 2-methylcyclohexanone and methylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and deprotonation, leading to the formation of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one. The yield of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one can be improved by optimizing the reaction conditions, such as temperature, pressure, and reactant ratio.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been widely used in scientific research due to its unique properties. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has also been shown to have potential applications in the field of organic electronics, as it can be used as a building block for the synthesis of conjugated polymers.
Propiedades
Número CAS |
121522-98-3 |
|---|---|
Nombre del producto |
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one |
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
2,5-dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C7H9NO/c1-4-3-5-6(4)7(9)8(5)2/h3,5-6H,1-2H3 |
Clave InChI |
ZQGVNPWNDQWNOH-UHFFFAOYSA-N |
SMILES |
CC1=CC2C1C(=O)N2C |
SMILES canónico |
CC1=CC2C1C(=O)N2C |
Sinónimos |
2-Azabicyclo[2.2.0]hex-5-en-3-one,2,5-dimethyl-,(-)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



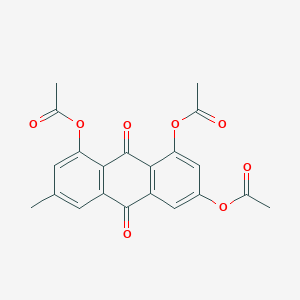
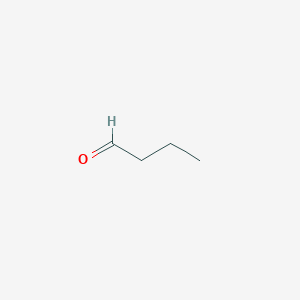
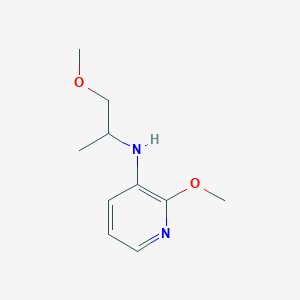

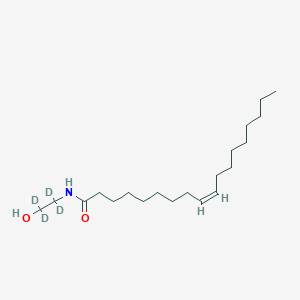



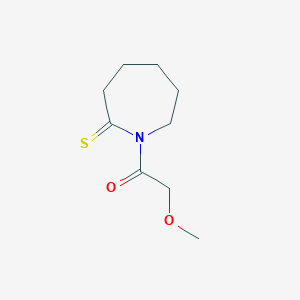

palladium(II) dichloride](/img/structure/B50169.png)

